5-Bromo-2-fluoroisophthalonitrile
Overview
Description
5-Bromo-2-fluoroisophthalonitrile is a chemical compound with the molecular formula C8H2BrFN2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H2BrFN2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H
. Further details about the molecular structure were not found in the search results. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 225.02 . It is stored at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
"5-Bromo-2-fluoroisophthalonitrile" is utilized in the synthesis of N,N'-Alkylated Tetrahydroquinoxalines, which are important for preparing imides, phthalocyanines, hexazocyclanes, and other compounds containing isoindoline fragments. These compounds have potential applications in various fields, including material science and pharmaceuticals (Abramov et al., 2002).
Photovoltaic Applications
The compound has been reported to be a precursor in the synthesis of conjugated polymers containing Terpyridine−Ruthenium complexes. These materials are explored for their photovoltaic applications, demonstrating the potential of "this compound" in contributing to the development of solar energy harvesting technologies (Duprez et al., 2005).
Advanced Material Synthesis
Research includes the synthesis of multisubstituted phthalonitriles for phthalocyanine synthesis, showcasing the adaptability of "this compound" in creating materials with varied properties for electronics, catalysis, and photodynamic therapy (Wang et al., 2004).
Luminescent Sensors
Metal-organic frameworks (MOFs) synthesized using "this compound" have been investigated as efficient luminescent sensors for the detection of picric acid in aqueous media, highlighting its application in environmental monitoring and safety (Rachuri et al., 2016).
Chemical Characterization and Modification
Studies on chemoselective amination of related compounds have expanded the understanding of functional group transformation, aiding in the synthesis of more complex molecules for pharmaceutical research and development (Stroup et al., 2007).
Safety and Hazards
The safety information for 5-Bromo-2-fluoroisophthalonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s often used as a building block in the synthesis of various pharmaceutical intermediates , suggesting that its targets could vary depending on the final compound it’s incorporated into.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect how 5-Bromo-2-fluoroisophthalonitrile interacts with its environment. For instance, it’s known to be stable at room temperature .
Properties
IUPAC Name |
5-bromo-2-fluorobenzene-1,3-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrFN2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJMCNWVFGYQRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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